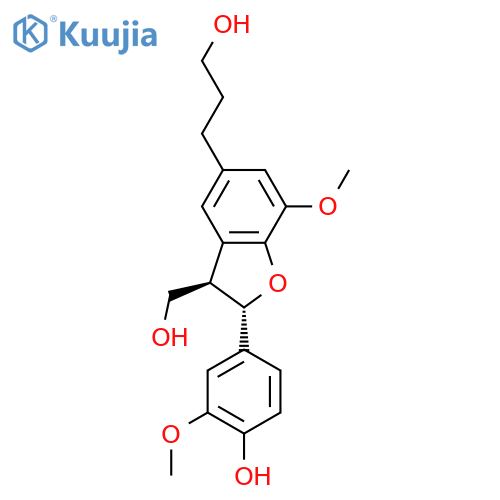

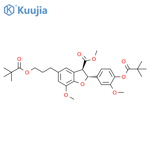

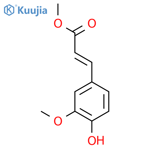

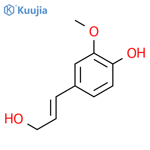

Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization

,

Journal of Medicinal Chemistry,

1999,

42(26),

5475-5481